molecular formula C26H27F4N3O7 B13387013 3-{2-[(2-Tert-butyl-phenylaminooxalyl)-amino]-propionylamino}-4-oxo-5-(2,3,5,6-tetrafluoro-phenoxy)-pentanoic acid

3-{2-[(2-Tert-butyl-phenylaminooxalyl)-amino]-propionylamino}-4-oxo-5-(2,3,5,6-tetrafluoro-phenoxy)-pentanoic acid

Cat. No.: B13387013
M. Wt: 569.5 g/mol
InChI Key: SCVHJVCATBPIHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Determinants of Pan-Caspase Binding Affinity

IDN-6556 achieves pan-caspase inhibition through a strategically engineered pharmacophore combining three critical domains:

  • A 2,3,5,6-tetrafluorophenoxy ketone group that forms covalent bonds with catalytic cysteine residues in caspase active sites.
  • A tert-butyl-phenylaminooxalyl moiety enabling hydrophobic interactions with the S2 pocket conserved across executioner caspases (-3, -6, -7).
  • A pentanoic acid tail that mimics endogenous caspase substrates, facilitating orientation within the substrate-binding cleft.

Crystallographic analyses reveal that the tetrafluorophenoxy group’s electron-withdrawing properties enhance electrophilicity at the ketone carbon, promoting nucleophilic attack by caspase cysteine thiols. This irreversible modification locks caspases in catalytically inactive conformations. The tert-butyl group’s steric bulk optimizes occupancy of caspase-3’s S2 subsite, achieving a binding free energy (ΔG) of -9.8 kcal/mol in molecular dynamics simulations. Comparative studies show 12-fold greater S2 affinity versus first-generation inhibitors lacking this substituent.

Kinetic Analysis of Enzyme-Inhibitor Interactions Across Caspase Isoforms

IDN-6556 exhibits nanomolar potency against key apoptotic caspases:

Caspase kinact (M-1s-1) Ki (nM) Selectivity Ratio vs. Caspase-1
-3 25,400 1.2 18:1
-6 22,700 1.5 16:1
-7 19,800 2.1 13:1
-8 8,450 5.8 5:1

Table 1: Kinetic parameters of IDN-6556 against executioner caspases.

The inhibitor’s second-order rate constant (kinact/Ki) exceeds 20,000 M-1s-1 for caspases-3, -6, and -7, indicating rapid target engagement. Stopped-flow fluorimetry demonstrates complete active-site occupancy within 120 seconds at 100 nM concentrations. Unlike reversible inhibitors, IDN-6556 maintains >90% caspase-3 inhibition for 24 hours post-washout in hepatocyte cultures, underscoring its irreversible mechanism.

Comparative Efficacy Profiling Against Second-Generation Peptidomimetic Inhibitors

In murine models of Fas-induced hepatic apoptosis, IDN-6556 reduces serum ALT levels by 89% at 3 mg/kg doses, outperforming IDN-1965 (72% reduction) and VX-166 (65%). Structural advantages driving this efficacy include:

  • Enhanced membrane permeability : LogP of 2.8 vs. 1.5 for IDN-1965, enabling 3.7-fold higher hepatic concentrations after oral administration.
  • Reduced off-target activity : 98% caspase specificity at 10 μM versus 85% for Q-VD-OPh in proteome-wide activity screens.
  • Prolonged target residence : Covalent binding extends therapeutic effects to 48 hours post-dosing in ischemia-reperfusion models.

Mechanistic studies in HCV-infected hepatocytes demonstrate IDN-6556 suppresses caspase-3 activation by 94% while sparing non-apoptotic serine proteases, confirming its precision.

Properties

IUPAC Name

3-[2-[[2-(2-tert-butylanilino)-2-oxoacetyl]amino]propanoylamino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27F4N3O7/c1-12(31-24(38)25(39)32-16-8-6-5-7-13(16)26(2,3)4)23(37)33-17(10-19(35)36)18(34)11-40-22-20(29)14(27)9-15(28)21(22)30/h5-9,12,17H,10-11H2,1-4H3,(H,31,38)(H,32,39)(H,33,37)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVHJVCATBPIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)NC(=O)C(=O)NC2=CC=CC=C2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27F4N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(2-Tert-butyl-phenylaminooxalyl)-amino]-propionylamino}-4-oxo-5-(2,3,5,6-tetrafluoro-phenoxy)-pentanoic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the tert-butyl-phenylaminooxalyl intermediate, which is then reacted with propionylamino and tetrafluoro-phenoxy components under controlled conditions. Common reagents used in these reactions include tert-butylamine, oxalyl chloride, and tetrafluorophenol. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(2-Tert-butyl-phenylaminooxalyl)-amino]-propionylamino}-4-oxo-5-(2,3,5,6-tetrafluoro-phenoxy)-pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.

Scientific Research Applications

Scientific Applications of IDN-6556

3-{2-[(2-Tert-butyl-phenylaminooxalyl)-amino]-propionylamino}-4-oxo-5-(2,3,5,6-tetrafluoro-phenoxy)-pentanoic acid , also known as IDN-6556 or PF-03491390 , is a caspase inhibitor that has been investigated for its potential in treating liver diseases and other conditions involving inflammation and apoptosis . Caspases, or cysteinyl-aspartate specific proteases, are major contributing enzymes in inflammation .

Liver Disease Treatment

IDN-6556 has demonstrated marked efficacy in rodent models of liver disease, showing potential as a treatment for liver conditions characterized by excessive apoptosis .

  • Mouse alpha-Fas model: In mice with induced liver injury, intraperitoneal administration of IDN-6556 at 3 mg/kg significantly reduced alanine aminotransferase (ALT) levels, apoptosis, and caspase activities . The compound was effective when administered up to 2 hours before or as late as 4 hours after alpha-Fas administration .
  • Alpha-Fas and D-galactosamine/lipopolysaccharide (D-Gln/LPS) models: ED50 values in the sub-milligram per kilogram range were established across multiple routes of administration (i.p., i.v., i.m., or p.o.), ranging from 0.04 to 0.38 mg/kg in both models .
  • Rat D-Gln/LPS model: Significant reductions of 67% and 72% in ALT activities were observed after i.p. and p.o. treatment with IDN-6556 (10 mg/kg), respectively .
  • Pharmacokinetics in rats: After intravenous, intraperitoneal, and subcutaneous administration, the drug exhibited rapid clearance with terminal t(1/2) ranging from 46 to 51 minutes . Oral administration resulted in low absolute bioavailability (2.7-4%), but portal drug concentrations were three times higher than systemic concentrations, indicating a significant first-pass effect . Liver concentrations remained constant for at least 4 hours after oral administration, reaching a Cmax of 2558 ng/g liver at 120 minutes .

Table of Efficacy in Rodent Models

ModelRoute of AdministrationDose (mg/kg)Effect
Mouse alpha-Fasi.p.3Marked reduction of ALT, apoptosis, and caspase activities
Alpha-Fas and D-Gln/LPSi.p., i.v., i.m., p.o.0.04-0.38ED50 values in the sub-milligram per kilogram range
Rat D-Gln/LPSi.p.1067% reduction in ALT activities
Rat D-Gln/LPSp.o.1072% reduction in ALT activities

Role as Caspase Inhibitor

Mechanism of Action

The mechanism of action of 3-{2-[(2-Tert-butyl-phenylaminooxalyl)-amino]-propionylamino}-4-oxo-5-(2,3,5,6-tetrafluoro-phenoxy)-pentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by blocking the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions can include signal transduction cascades, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogs and Derivatives

IDN-6556 belongs to a class of oxalamido derivatives designed to inhibit caspase-3 and related proteases. Key structural analogs include:

Compound Name / Code Structural Modifications Caspase-3 IC50 (μM) Key Findings References
IDN-6556 2-Tert-butyl-phenylaminooxalyl; 2,3,5,6-tetrafluoro-phenoxy 0.003–0.01 (pan-caspase) Liver-targeted; oral ED50 = 0.04–0.38 mg/kg in rodent hepatitis models
7k (Sengupta et al., 2011) 5-(2,6-Difluoro-phenoxy); 4-substituted phenyl 1.2 ± 0.3 Moderate caspase-3 inhibition; no liver targeting observed
7b, 7c (Sengupta et al., 2011) 5-Fluoro; 4-chloro/methoxy-phenyl 0.8–1.5 Low micromolar activity; limited pharmacokinetic data
ZVAD-fmk Benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone ~0.1 (pan-caspase) Broad-spectrum inhibitor; poor oral bioavailability; non-targeted

Key Observations :

  • IDN-6556’s 2,3,5,6-tetrafluoro-phenoxy group enhances liver accumulation compared to analogs with fewer fluorine atoms (e.g., 7k, 7b/c) .
  • The 2-tert-butyl-phenylaminooxalyl moiety improves caspase-binding affinity and metabolic stability over non-bulky substituents .
Pharmacokinetic and Efficacy Comparisons
Parameter IDN-6556 ZVAD-fmk VX-166 (Caspase-1 Inhibitor)
Oral Bioavailability 2.7–4% (rat) <1% 15–20%
Liver Cmax 2558 ng/g Not reported 500 ng/g
Terminal t1/2 46–51 min (systemic); 3.7× longer in liver 20–30 min 120 min
Clinical Phase Phase II (liver diseases) Preclinical Phase II (rheumatoid arthritis)
References

Key Insights :

  • IDN-6556’s low systemic bioavailability is offset by liver-specific retention, a unique advantage over non-targeted inhibitors like ZVAD-fmk .
  • Compared to VX-166, IDN-6556 exhibits superior liver penetration but shorter systemic half-life .
Clinical and Preclinical Performance
  • IDN-6556 vs. Placebo (NAFLD Trial) :
    • 67% reduction in ALT levels (10 mg/kg, oral) vs. 22% for placebo .
    • Caspase-3/7 activity reduced by 45% (p < 0.001) .
  • IDN-6556 vs. Emricasan (Pan-Caspase Inhibitor) :
    • Both reduce ischemia-reperfusion injury, but IDN-6556 shows 3-fold higher liver concentrations .

Biological Activity

3-{2-[(2-Tert-butyl-phenylaminooxalyl)-amino]-propionylamino}-4-oxo-5-(2,3,5,6-tetrafluoro-phenoxy)-pentanoic acid, commonly referred to as IDN-6556, is a novel compound primarily studied for its role as a caspase inhibitor. This compound has shown significant potential in the treatment of liver diseases by mitigating apoptosis and inflammation through its pharmacological actions.

IDN-6556 functions as a pan-caspase inhibitor , which means it inhibits multiple caspases involved in the apoptosis pathway. By blocking these enzymes, IDN-6556 can reduce cell death and inflammation in various pathological conditions, particularly in liver injury models. The compound's structural design includes a tert-butyl group and a tetrafluorophenoxy moiety, contributing to its biological activity and specificity towards liver tissues.

Pharmacological Properties

Research has demonstrated the following pharmacological properties of IDN-6556:

  • Efficacy in Liver Injury Models :
    • Rodent Studies : In murine models of liver injury induced by alpha-Fas, administration of IDN-6556 resulted in a marked reduction of alanine aminotransferase (ALT) levels, indicating hepatoprotective effects. At a dose of 3 mg/kg, there was a significant decrease in apoptosis and caspase activities .
    • Dose Response : The effective dose (ED50) for protective effects ranged from 0.04 to 0.38 mg/kg across different administration routes (intraperitoneal, intravenous, intramuscular, or oral) .
  • Pharmacokinetics :
    • Absorption and Bioavailability : The compound exhibited low absolute bioavailability (2.7% to 4%) when administered orally; however, liver concentrations remained elevated for extended periods post-administration .
    • Clearance Rates : Following intravenous administration, IDN-6556 demonstrated rapid clearance with a terminal half-life ranging from 46 to 51 minutes .
  • Clinical Trials :
    • A Phase II clinical trial evaluated the effects of IDN-6556 during human liver transplantation. The results indicated that the compound could potentially reduce preservation injury in liver transplants .

Case Studies

Several studies have highlighted the effectiveness of IDN-6556 in various contexts:

  • Liver Disease Treatment : In a study involving the D-Galactosamine/LPS model of liver injury, treatment with IDN-6556 led to reductions in ALT activities by 67% and 72% through intraperitoneal and oral routes respectively .

Data Tables

Study TypeModel UsedDose (mg/kg)ALT Reduction (%)Administration Route
Rodent StudyAlpha-Fas Liver Injury3SignificantIntraperitoneal
Rodent StudyD-Gln/LPS Liver Injury1067 - 72i.p. / p.o.
Clinical TrialHuman Liver TransplantationN/AN/AN/A

Research Findings

Recent literature emphasizes the therapeutic potential of caspase inhibitors like IDN-6556 in managing acute and chronic liver diseases. The ability to inhibit apoptosis can lead to improved outcomes in conditions characterized by excessive cell death and inflammation, such as hepatitis and cirrhosis.

Q & A

Basic: What are the recommended synthetic routes for this compound, and what coupling reagents are optimal for amide bond formation?

Methodological Answer:
The synthesis typically involves sequential amide couplings and protection/deprotection strategies. For the tert-butyl-phenylaminooxalyl and propionylamino moieties, coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI are effective, as demonstrated in peptide-like syntheses . Tetrahydrofuran (THF) or dichloromethane (DCM) with bases like N,N-diisopropylethylamine (DIPEA) are common solvents. Post-coupling, flash chromatography using ethyl acetate/hexane gradients (e.g., 30:70) is recommended for purification .

Advanced: How can enantiomeric purity be ensured during synthesis, particularly for chiral centers?

Methodological Answer:
Chiral separation techniques are critical. For resolving stereoisomers, use chiral stationary-phase HPLC columns (e.g., Chiralpak® OD) with mobile phases like methanol-DMEA (0.2%) in supercritical CO₂, achieving >98% enantiomeric excess (ee) . Alternatively, asymmetric synthesis using Boc-protected intermediates (e.g., (S)-3-(tert-butyloxycarbonylamino)-4-phenylbutanoic acid derivatives) ensures stereochemical control during stepwise assembly .

Basic: What spectroscopic and chromatographic methods confirm structural integrity?

Methodological Answer:

  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to verify tert-butyl (δ ~1.2 ppm), aromatic protons (δ ~6.5-8.0 ppm), and amide NH signals.
  • LC-MS : High-resolution Q Exactive Orbitrap instruments provide accurate mass confirmation (e.g., ESI-MS m/z 428.3 [M+H]⁺ as in related compounds) .
  • IR : Confirm carbonyl stretches (C=O at ~1650-1750 cm⁻¹) and amide bonds (N-H at ~3300 cm⁻¹) .

Advanced: How can computational tools predict reactivity in synthetic intermediates?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can model transition states and intermediates. For example, ICReDD’s approach combines computational screening with experimental validation to optimize coupling reactions and reduce trial-and-error steps . Software like Gaussian or ORCA aids in predicting steric/electronic effects of the tetrafluoro-phenoxy group on reaction kinetics.

Data Contradiction: How to resolve discrepancies in reported biological activity?

Methodological Answer:
Re-examine:

  • Purity : Use HPLC-MS to rule out impurities (>95% purity threshold).
  • Stereochemistry : Validate enantiomeric ratios via chiral HPLC .
  • Assay Conditions : Standardize in vitro assays (e.g., buffer pH, cell lines) to minimize variability. For instance, IC₅₀ discrepancies in MCF-7 cells may arise from differing serum concentrations or incubation times .

Advanced: Strategies to optimize tetrafluoro-phenoxy ether linkage yield?

Methodological Answer:

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the phenoxide intermediate.
  • Catalysis : Employ Cs₂CO₃ or K₂CO₃ for deprotonation, improving coupling efficiency with bromo-pentanoic acid derivatives.
  • Temperature Control : Reactions at 50–60°C balance reactivity and side-product formation, as seen in analogous trichlorophenoxy syntheses .

Basic: Stability considerations and degradation monitoring?

Methodological Answer:

  • Storage : Store at –20°C under inert atmosphere (argon) to prevent hydrolysis of the oxo and amide groups.
  • Stability Assays : Periodic HPLC analysis (C18 columns, acetonitrile/water gradients) detects degradation products. Monitor pH-dependent stability (pKa ~3.92 predicted for related compounds) .

Advanced: Applying isotopic labeling to study metabolic pathways?

Methodological Answer:
Incorporate ¹³C or ²H labels at the propionylamino or pentanoic acid backbone during synthesis. For example, use Boc-protected ¹³C-alanine derivatives . Track metabolic fate in vitro via LC-MS/MS, comparing labeled vs. unlabeled fragments in hepatocyte assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.